molecular formula C17H20N2O4 B8402998 Benzyl 8-cyano-1,4-dioxaspiro[4.5]decan-8-ylcarbamate

Benzyl 8-cyano-1,4-dioxaspiro[4.5]decan-8-ylcarbamate

Cat. No. B8402998
M. Wt: 316.35 g/mol
InChI Key: DBQVSQRPMAALPK-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

Benzyl chloroformate (24.18 mL, 169.4 mmol) was added dropwise to a biphasic system of water (300 mL) and CH2Cl2 (150 mL) containing 8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile (28 g, 154 mmol) and Na2CO3.H2O (22.9 g, 185 mmol) at 0° C. and stirred for 2 h. The mixture was then allowed to warm to room temperature and stirred for 18 h. The mixture was then diluted with CH2Cl2 (250 mL), washed with sat. NaHCO3 (200 mL), water (200 mL), followed by brine (100 mL) then dried (Na2SO4), filtered and concentrated to give a brown oil. Flash chromatography on silica gel (using a 5% to 40% ethyl acetate-hexane gradient) afforded the title compound as a white solid (45 g, 92% yield). 1H NMR (500 MHz, CDCl3) δ: 7.30-7.35 (m, 5H), 5.11 (s, 2H), 4.90 (brs, 1H), 3.86-3.96 (m, 4H), 2.36-2.41 (m, 2H), 1.84-2.01 (m, 4H), 1.73-1.76 (m, 2H). LCMS (M+H)=317.30.
Quantity
24.18 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Na2CO3.H2O
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].O.[NH2:13][C:14]1([C:24]#[N:25])[CH2:23][CH2:22][C:17]2([O:21][CH2:20][CH2:19][O:18]2)[CH2:16][CH2:15]1.C([O-])([O-])=O.[Na+].[Na+].O>C(Cl)Cl.C(OCC)(=O)C.CCCCCC>[C:24]([C:14]1([NH:13][C:2](=[O:3])[O:4][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:23][CH2:22][C:17]2([O:18][CH2:19][CH2:20][O:21]2)[CH2:16][CH2:15]1)#[N:25] |f:3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
24.18 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
NC1(CCC2(OCCO2)CC1)C#N
Name
Na2CO3.H2O
Quantity
22.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+].O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with sat. NaHCO3 (200 mL), water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1(CCC2(OCCO2)CC1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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